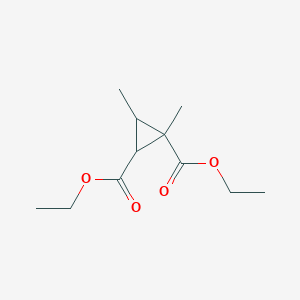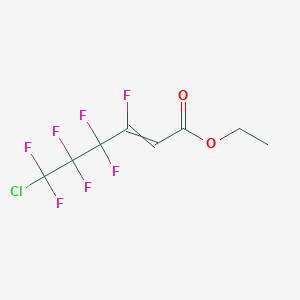
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate is a fluorinated organic compound with a unique structure characterized by multiple fluorine atoms and a chlorine atom attached to a hexenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of hexafluoropropene and ethyl chloroacetate in the presence of a catalyst to facilitate the addition of fluorine atoms to the hexenoate backbone. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the hexenoate backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, with reactions typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, with reactions conducted under controlled temperatures to prevent side reactions.
Oxidation and Reduction Reactions: Oxidizing agents like peracids or reducing agents like hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include ethyl 6-hydroxy-3,4,4,5,5,6,6-heptafluorohex-2-enoate or ethyl 6-amino-3,4,4,5,5,6,6-heptafluorohex-2-enoate.
Addition Reactions: Products include ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohexane or ethyl 6-bromo-3,4,4,5,5,6,6-heptafluorohexane.
Oxidation and Reduction Reactions: Products include ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-epoxide or ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohexane.
Scientific Research Applications
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and double bond provide sites for chemical modifications, enabling the compound to interact with specific enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate can be compared with other fluorinated compounds, such as:
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohexanoate: Similar structure but lacks the double bond, resulting in different reactivity and applications.
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-epoxide:
Ethyl 6-bromo-3,4,4,5,5,6,6-heptafluorohex-2-enoate:
The uniqueness of this compound lies in its combination of multiple fluorine atoms, a chlorine atom, and a double bond, which confer distinct chemical and biological properties.
Properties
CAS No. |
170502-20-2 |
|---|---|
Molecular Formula |
C8H6ClF7O2 |
Molecular Weight |
302.57 g/mol |
IUPAC Name |
ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate |
InChI |
InChI=1S/C8H6ClF7O2/c1-2-18-5(17)3-4(10)6(11,12)7(13,14)8(9,15)16/h3H,2H2,1H3 |
InChI Key |
IRFOXLURHMQTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(C(C(F)(F)Cl)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)

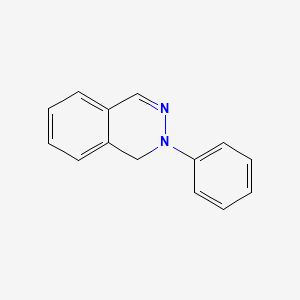
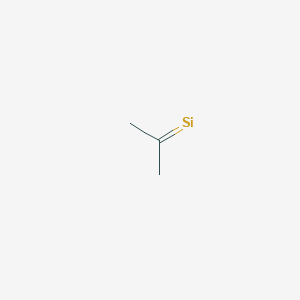
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)

![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)
![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
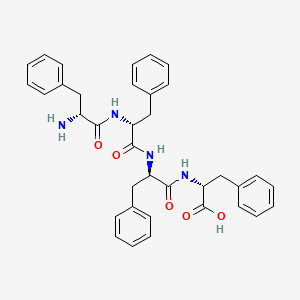
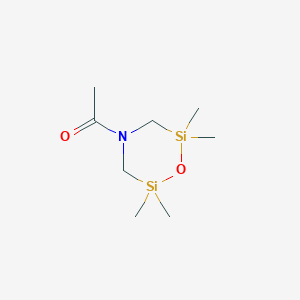
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
